3-Chloro-4-ethylbenzenesulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides are a class of organosulfur compounds recognized for their significant role as intermediates in organic and medicinal synthesis. magtech.com.cn Their importance stems from their high reactivity as electrophiles, which allows them to participate in a wide array of nucleophilic substitution reactions. fiveable.me The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an effective leaving group, facilitating reactions with nucleophiles such as alcohols, amines, and thiols. fiveable.me

These reactions are fundamental to the construction of more complex molecules. For instance, the reaction of a sulfonyl chloride with an amine forms a sulfonamide, a functional group present in numerous pharmaceutical drugs. fiveable.meresearchgate.net Similarly, their reaction with alcohols yields sulfonic esters, which are valuable intermediates in further synthetic transformations. fiveable.menih.gov Beyond their use in forming sulfonamides and sulfonate esters, sulfonyl chlorides serve as precursors for other important functional groups, including sulfones and sulfinic acids. magtech.com.cnnih.gov Their versatility makes them indispensable tools for introducing the sulfonyl moiety into organic frameworks, which can then be used as a protecting group or be further functionalized. fiveable.me

Academic Importance of Halogenated Arylsulfonyl Chlorides

The introduction of halogen atoms onto the aromatic ring of an arylsulfonyl chloride significantly influences the compound's chemical properties and reactivity. Halogens, being electron-withdrawing, can modulate the electrophilicity of the sulfonyl chloride group. This electronic effect can alter reaction rates and, in some cases, the outcome of a chemical transformation.

Moreover, the presence and position of a halogen on the aryl ring provide a handle for further synthetic modifications. The controlled placement of halogens is crucial, as direct chlorination often lacks selectivity and can lead to a mixture of isomers. google.com Utilizing selective sulfonation reactions followed by conversion to the sulfonyl chloride allows for the preparation of specific, isomerically pure halogenated aryl chlorides. google.com The study of these compounds is academically important for understanding structure-activity relationships and for developing new synthetic methodologies where the halogen can be replaced or used to direct subsequent reactions, such as cross-coupling reactions. The reactivity of related compounds like 4-chloro-3-nitrobenzenesulfonyl chloride, which features both a halogen and a nitro group, highlights the diverse synthetic possibilities offered by substituted benzenesulfonyl chlorides. ontosight.ai

Contextualization of 3-Chloro-4-ethylbenzenesulfonyl Chloride within Aromatic Systems

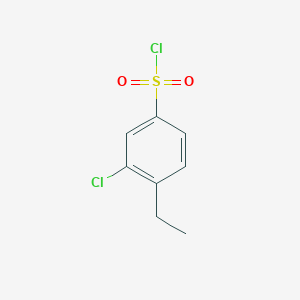

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with three distinct functional groups. Its formal name and structure indicate:

A benzenesulfonyl chloride group (-SO₂Cl), which is the primary reactive center of the molecule.

A chloro group (-Cl) at the C3 position of the benzene ring.

An ethyl group (-CH₂CH₃) at the C4 position of the benzene ring.

The relative positions of these substituents are crucial to the molecule's chemical behavior. The ethyl group is an electron-donating group, while the chloro and sulfonyl chloride groups are electron-withdrawing. These opposing electronic effects influence the electron density distribution within the aromatic ring and the reactivity of the sulfonyl chloride moiety. The specific substitution pattern dictates the molecule's physical properties and its potential applications as a building block in the synthesis of more complex chemical structures.

Physicochemical Properties of Related Arylsulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | 13-14 |

| 3-Chloro-4-methylbenzenesulfonyl chloride | 42413-03-6 | C₇H₆Cl₂O₂S | 225.09 | 34-38 |

| 3-Chloro-4-methoxybenzenesulfonyl chloride | 22952-43-8 | C₇H₆Cl₂O₃S | 241.09 | N/A |

Note: Data sourced from multiple chemical suppliers and databases. bldpharm.comwikipedia.orgchemsrc.comsigmaaldrich.comchemicalbook.com Melting point data for all compounds may not be available.

Overview of Research Trajectories for Related Chemical Entities

Research involving arylsulfonyl chlorides is continually evolving, with several key trajectories aimed at improving their synthesis and expanding their applications. One significant area of development is the use of continuous flow chemistry for the production of these compounds. rsc.orgmdpi.com Flow reactors offer advantages in terms of safety, scalability, and efficiency compared to traditional batch methods, particularly for potentially hazardous reactions like chlorosulfonation. mdpi.comresearchgate.net

Another major research focus is the development of novel and more environmentally benign synthetic methods. This includes exploring alternative chlorinating agents and catalytic systems to replace harsh reagents like chlorosulfonic acid or phosphorus-based chlorides. nih.govorgsyn.orgorganic-chemistry.org For example, methods involving the oxidative chlorination of thiols and their derivatives using reagents like N-chlorosuccinimide or sodium hypochlorite (B82951) (bleach) have been developed. organic-chemistry.orgrsc.org Furthermore, Sandmeyer-type reactions, which convert anilines into sulfonyl chlorides via diazonium salts, are being refined to improve yields and substrate scope. nih.govresearchgate.net The synthesis of complex, multifunctional arylsulfonyl chlorides for use in creating specialized polymers or dendrimers also represents an active field of investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXROGOARSHZAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Ethylbenzenesulfonyl Chloride

Regioselective Chlorination of 4-Ethylbenzenesulfonyl Chloride

The primary route to synthesizing 3-Chloro-4-ethylbenzenesulfonyl chloride involves the direct, regioselective chlorination of its precursor, 4-Ethylbenzenesulfonyl chloride. This process is governed by the directing effects of the substituents on the benzene (B151609) ring—the ethyl group and the sulfonyl chloride group. The ethyl group is an ortho-, para-director, while the sulfonyl chloride group is a meta-director. The chlorination occurs ortho to the ethyl group and meta to the sulfonyl chloride group, yielding the desired 3-chloro-4-ethyl product.

Precursor Synthesis via Chlorosulfonation of 4-Ethylbenzenesulfonic Acid

The necessary precursor, 4-Ethylbenzenesulfonyl chloride, is commonly prepared through the chlorosulfonation of 4-Ethylbenzenesulfonic acid. This reaction is typically achieved by treating 4-Ethylbenzenesulfonic acid with a chlorinating agent such as chlorosulfonic acid google.com. The sulfonic acid group is converted to the corresponding sulfonyl chloride.

Alternatively, 4-Ethylbenzenesulfonyl chloride can be synthesized in a one-step process directly from ethylbenzene by reacting it with chlorosulfonic acid google.com. This method combines sulfonation and chlorination into a single transformation. In a typical laboratory procedure analogous to the synthesis of benzenesulfonyl chloride, ethylbenzene would be added slowly to an excess of chlorosulfonic acid while maintaining a controlled temperature orgsyn.orgorgsyn.org. After the reaction is complete, the mixture is carefully quenched with ice, and the product is extracted.

Catalytic Systems for Directed Aromatic Chlorination

To achieve high regioselectivity and reaction rates in the chlorination of 4-Ethylbenzenesulfonyl chloride, specific catalytic systems are employed. These catalysts function by activating the chlorinating agent, typically elemental chlorine, to facilitate electrophilic aromatic substitution.

A well-documented and efficient catalytic system for the chlorination of 4-alkylbenzenesulfonyl chlorides involves a combination of iron(III) chloride (FeCl₃) and iodine (I₂) google.com. In this process, elemental chlorine is passed through the molten 4-alkylbenzenesulfonyl chloride substrate in the presence of catalytic amounts of FeCl₃ and iodine. The iron(III) chloride acts as a Lewis acid, polarizing the chlorine molecule and making it a more potent electrophile. Iodine is believed to act as a co-catalyst, potentially forming iodine monochloride (ICl), which can also serve as an effective chlorinating species. This dual catalyst system has been shown to produce the desired 3-chloro product with high purity and yield google.com.

Antimony chlorides, particularly antimony(V) chloride (SbCl₅) and to a lesser extent antimony(III) chloride (SbCl₃), are powerful Lewis acids known to catalyze halogenation reactions. Antimony(V) chloride is particularly effective in activating chlorine for electrophilic aromatic substitution. Although specific examples for the chlorination of 4-ethylbenzenesulfonyl chloride are not as commonly cited as iron-based systems, the underlying principle is similar. The antimony catalyst coordinates with a chlorine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring at the position directed by the existing substituents.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of impurities, such as the starting material and undesired dichloro isomers google.com.

Key parameters for optimization include:

Temperature: The chlorination reaction is typically conducted at elevated temperatures, for instance, between 75°C and 80°C, to ensure a suitable reaction rate google.com. Precise temperature control is essential to prevent side reactions and decomposition.

Catalyst Concentration: The amounts of iron(III) chloride and iodine must be carefully controlled. Sufficient catalyst is needed to drive the reaction to completion, but excess catalyst can lead to the formation of undesired byproducts.

Reaction Monitoring: The progress of the chlorination is monitored, often using techniques like Gas Chromatography (GC) analysis google.com. The reaction is considered complete when the starting material has been consumed to the desired level. This prevents over-chlorination and the formation of dichloro compounds.

Purification: After the reaction, residual chlorine and hydrogen chloride gas are removed. The crude product can then be used directly or undergo further purification steps like washing or distillation to achieve higher purity google.com.

Following these optimized procedures, the synthesis of this compound from 4-ethylbenzenesulfonyl chloride can achieve a theoretical yield of approximately 100%, with purity levels of 96% or higher google.com.

Table 1: Optimized Reaction Conditions for Catalytic Chlorination of 4-Alkylbenzenesulfonyl Chlorides

| Substrate | Catalysts | Chlorinating Agent | Temperature | Purity of Product | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Iron(III) chloride, Iodine | Elemental Chlorine | 75-80°C | ≥97% | google.com |

| 4-Ethylbenzenesulfonyl chloride | Iron(III) chloride, Iodine | Elemental Chlorine | 75-80°C | ≥96% | google.com |

Alternative Synthetic Routes to Analogous 3-Chloro-4-alkylbenzenesulfonyl Chlorides

The synthetic methodology described for this compound is not limited to the ethyl-substituted compound. It serves as a general and robust method for the preparation of a variety of analogous 3-chloro-4-alkylbenzenesulfonyl chlorides.

A prominent example is the synthesis of 3-Chloro-4-methylbenzenesulfonyl chloride . This compound is prepared using the same regioselective chlorination strategy chemicalbook.comchemdad.com. The starting material, 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride), is commercially available or can be synthesized from toluene.

The chlorination process mirrors that of the ethyl analogue:

4-Methylbenzenesulfonyl chloride is melted in a reaction vessel.

Catalytic amounts of iron(III) chloride and iodine are added.

Elemental chlorine gas is introduced into the mixture while maintaining a temperature of 75°C to 80°C.

The reaction is monitored by GC until completion.

This process yields 3-Chloro-4-methylbenzenesulfonyl chloride with high purity (≥97%) and a near-quantitative yield google.com. This demonstrates the versatility of the catalytic system for the directed chlorination of various 4-alkylbenzenesulfonyl chlorides, providing a reliable route to this class of chemical intermediates.

Direct Chlorosulfonation of Substituted Ethylbenzenes

The direct chlorosulfonation of substituted ethylbenzenes represents a classical yet effective method for the synthesis of aryl sulfonyl chlorides. This electrophilic aromatic substitution reaction involves the treatment of a substituted benzene ring with chlorosulfonic acid. In the context of this compound, the starting material would be 1-chloro-4-ethylbenzene.

The reaction proceeds by the generation of the electrophile, the chlorosulfonium ion (SO2Cl+), from chlorosulfonic acid. This powerful electrophile then attacks the electron-rich aromatic ring of 1-chloro-4-ethylbenzene. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the benzene ring. The ethyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The interplay of these electronic effects determines the position of the incoming sulfonyl chloride group. To favor the formation of the desired 3-chloro-4-ethyl isomer, careful control of reaction conditions, such as temperature and reaction time, is paramount. The general procedure involves the slow addition of the substituted ethylbenzene to an excess of chlorosulfonic acid at a controlled low temperature, followed by quenching the reaction mixture in ice water to precipitate the sulfonyl chloride product.

Derivatization from Related Halogenated Benzene Derivatives

A more direct and high-yielding approach for the synthesis of this compound is through the derivatization of a pre-existing halogenated benzene derivative, specifically 4-ethylbenzenesulfonyl chloride. This method involves the direct chlorination of the aromatic ring of 4-ethylbenzenesulfonyl chloride.

This process is an electrophilic aromatic substitution where elemental chlorine is introduced into the 4-ethylbenzenesulfonyl chloride molecule. The reaction is typically carried out in the absence of a solvent and is catalyzed by a chlorine carrier. A combination of iron(III) chloride and iodine is an effective catalyst system for this transformation. The reaction is conducted at elevated temperatures, generally between 70°C and 80°C. google.com The progress of the chlorination is monitored by gas chromatography to ensure the reaction proceeds to completion. This method has been reported to produce this compound in a near-quantitative yield of approximately 100%, with a purity of 96% or higher. google.com The primary byproducts are small amounts of the starting material and dichlorinated compounds. google.com

Interactive Data Table: Synthesis of this compound via Derivatization

| Parameter | Value | Reference |

| Starting Material | 4-ethylbenzenesulfonyl chloride | google.com |

| Reagent | Elemental Chlorine (Cl2) | google.com |

| Catalyst | Iron(III) chloride (FeCl3) and Iodine (I2) | google.com |

| Temperature | 70-80°C | google.com |

| Yield | ~100% | google.com |

| Purity | ≥96% | google.com |

The resulting this compound can be used in its crude form after the removal of residual chlorine and hydrogen chloride, or it can be further purified by washing and distillation if a higher purity is required. google.com

Mechanistic Investigations of Synthetic Transformations

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Chlorination

The synthesis of 3-Chloro-4-ethylbenzenesulfonyl chloride from its precursor, 4-ethylbenzenesulfonyl chloride, involves a critical electrophilic aromatic substitution (EAS) reaction. The mechanism of this transformation is governed by the principles of EAS, which generally proceeds in two primary steps. masterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the electron-rich aromatic ring on an electrophile, in this case, an activated chlorine species. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org In the second, faster step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.comlibretexts.org

For the chlorination of an aromatic ring, a Lewis acid catalyst such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃) is typically employed. masterorganicchemistry.com The catalyst activates the halogen by complexing with it, which polarizes the halogen-halogen bond and generates a potent electrophile (or a complex that delivers Cl⁺) that is readily attacked by the nucleophilic benzene (B151609) ring. masterorganicchemistry.com

The regioselectivity of the chlorination of 4-ethylbenzenesulfonyl chloride is dictated by the directing effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the sulfonyl chloride group (-SO₂Cl). wikipedia.org

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent, meaning it increases the rate of reaction compared to benzene. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Sulfonyl Chloride Group (-SO₂Cl): This group is strongly deactivating due to the electron-withdrawing nature of the sulfur and oxygen atoms. It removes electron density from the ring, making it less reactive toward electrophiles. It is a meta-director.

In the precursor molecule, 4-ethylbenzenesulfonyl chloride, the para position relative to the ethyl group is occupied by the sulfonyl chloride group. The incoming chlorine electrophile is therefore directed to the positions that are ortho to the activating ethyl group and meta to the deactivating sulfonyl chloride group. Both positions ortho to the ethyl group (positions 3 and 5) are also meta to the sulfonyl chloride group. Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the 3-position (which is equivalent to the 5-position) to yield this compound.

| Substituent Group | Activating/Deactivating Effect | Directing Influence |

|---|---|---|

| Ethyl (-CH₂CH₃) | Activating | Ortho, Para |

| Sulfonyl Chloride (-SO₂Cl) | Deactivating | Meta |

Kinetic Studies of Sulfonyl Chloride Formation Reactions

The formation of an arenesulfonyl chloride from its corresponding sulfonic acid is a crucial step in the synthesis of the precursor molecule. This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is a nucleophilic substitution at the sulfur atom.

While direct kinetic studies on the formation of this compound are not extensively detailed in the literature, significant mechanistic insight can be derived from kinetic studies of the reverse reaction: the solvolysis of arenesulfonyl chlorides. beilstein-journals.orgmdpi.com These studies have largely concluded that the solvolysis of most arenesulfonyl chlorides proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. mdpi.commdpi.org There has been considerable debate as to whether the mechanism is a concerted Sɴ2 pathway or a stepwise addition-elimination (S_AN) pathway, but evidence often points toward a concerted process. mdpi.com Claims of an Sɴ1 ionization mechanism have been made for certain sterically hindered substrates, but this is not the generally accepted pathway for most arenesulfonyl chlorides. beilstein-journals.orgmdpi.com

The extended Grunwald-Winstein equation is a tool used to analyze the effect of the solvent on reaction rates and provide mechanistic clues. The equation correlates the specific rate of solvolysis (k) with the solvent's ionizing power (Y_Cl_) and its nucleophilicity (N_T_). For arenesulfonyl chlorides, the correlations consistently show a significant sensitivity to solvent nucleophilicity, which strongly supports a bimolecular reaction pathway where the solvent acts as the nucleophile in the rate-determining step. mdpi.org The ratio of sensitivities (l/m) for various arenesulfonyl chlorides typically falls within a narrow range, indicating a similar mechanism across these compounds.

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in a protic solvent versus its deuterated counterpart (e.g., k_MeOH_/k_MeOD_), also support a bimolecular mechanism. For arenesulfonyl chlorides, KSIE values are consistently greater than one, which is indicative of nucleophilic attack by the solvent, potentially with general base catalysis from a second solvent molecule. mdpi.com

| Kinetic Method | Observation | Mechanistic Implication |

|---|---|---|

| Grunwald-Winstein Analysis | High sensitivity to solvent nucleophilicity (l value) | Bimolecular (Sɴ2-like) mechanism |

| l/m Ratio | Values typically between 1.78 and 2.05 | Consistent mechanism across related arenesulfonyl chlorides mdpi.org |

| Kinetic Solvent Isotope Effect (KSIE) | Values are appreciably above unity (e.g., 1.45 to 2.54) mdpi.com | Nucleophilic attack by solvent in the rate-determining step |

Reaction Pathway Analysis for Precursor Synthesis

The synthesis of this compound is achieved through a multi-step pathway starting from ethylbenzene. The process involves the formation of an intermediate, 4-ethylbenzenesulfonyl chloride, which is subsequently chlorinated.

Step 1: Synthesis of 4-Ethylbenzenesulfonyl chloride

The initial step is the sulfonation of ethylbenzene. This is an electrophilic aromatic substitution reaction where ethylbenzene is treated with a sulfonating agent, typically fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). orgsyn.org The ethyl group is an ortho, para-director. Due to steric hindrance at the ortho position, the major product of this reaction is 4-ethylbenzenesulfonic acid.

The resulting 4-ethylbenzenesulfonic acid is then converted to its corresponding sulfonyl chloride. This is commonly accomplished by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). orgsyn.org This nucleophilic substitution reaction replaces the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom, yielding 4-ethylbenzenesulfonyl chloride. chemicalbook.com

Step 2: Chlorination of 4-Ethylbenzenesulfonyl chloride

The final step is the chlorination of the 4-ethylbenzenesulfonyl chloride intermediate to produce the target molecule. google.com This reaction is an electrophilic aromatic substitution as detailed in section 3.1. The precursor is treated with chlorine in the presence of a Lewis acid catalyst. The synergistic directing effects of the para-substituted ethyl and sulfonyl chloride groups guide the incoming electrophilic chlorine to the 3-position on the aromatic ring, affording this compound with high regioselectivity. google.com

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1a (Sulfonation) | Ethylbenzene | Fuming H₂SO₄ or ClSO₃H | 4-Ethylbenzenesulfonic acid |

| 1b (Chlorination of Acid) | 4-Ethylbenzenesulfonic acid | SOCl₂, PCl₅, or POCl₃ | 4-Ethylbenzenesulfonyl chloride |

| 2 (Ring Chlorination) | 4-Ethylbenzenesulfonyl chloride | Cl₂, Lewis Acid (e.g., AlCl₃) | This compound |

Chemical Reactivity and Derivatization Chemistry of 3 Chloro 4 Ethylbenzenesulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Group

The core reactivity of 3-chloro-4-ethylbenzenesulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. In these reactions, a nucleophile attacks the sulfur atom, displacing the chloride ion, which is an excellent leaving group. This process is the foundation for synthesizing a diverse array of sulfonamides and sulfonyl esters.

Reactions with Amines for Sulfonamide Synthesis

The reaction between this compound and primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This reaction, often conducted in the presence of a base to neutralize the hydrogen chloride byproduct, proceeds via a nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur. cbijournal.comnih.gov

The general reaction scheme is as follows: 3-Cl-4-Et-C₆H₃SO₂Cl + R¹R²NH → 3-Cl-4-Et-C₆H₃SO₂NR¹R² + HCl

The choice of base and solvent can significantly influence the reaction's efficiency and yield. Common bases include pyridine, triethylamine (TEA), or aqueous sodium hydroxide. cbijournal.comscilit.comekb.eg Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether are frequently employed. ekb.eg Research has shown that for reactions in aqueous media, high yields of sulfonamides can be achieved even at high pH levels, with bases like sodium hydroxide facilitating the reaction. scilit.com

Table 1: Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides and Amines

| Amine | Base | Solvent | Yield (%) |

|---|---|---|---|

| Aniline | Pyridine | - | ~100% |

| Aniline | Triethylamine (TEA) | DCM | 85% ekb.eg |

| Dibutylamine | Sodium Hydroxide | Water | 94% scilit.com |

| 1-Octylamine | Sodium Hydroxide | Water | 98% scilit.com |

Note: Yields are based on reactions with benzenesulfonyl chloride or similar aryl sulfonyl chlorides as representative examples.

Formation of Sulfonyl Esters with Alcohols

Analogous to sulfonamide synthesis, this compound reacts with alcohols to form sulfonyl esters (sulfonates). This reaction typically requires a base, such as pyridine, to act as a catalyst and to scavenge the HCl produced. libretexts.org

The general reaction is: 3-Cl-4-Et-C₆H₃SO₂Cl + R-OH → 3-Cl-4-Et-C₆H₃SO₂-OR + HCl

In this reaction, the oxygen atom of the alcohol acts as the nucleophile. A key aspect of this transformation is that the C-O bond of the alcohol remains intact, meaning the stereochemical configuration at the carbon atom bearing the hydroxyl group is retained. libretexts.org This characteristic is particularly valuable in stereoselective synthesis. Sulfonate esters are versatile intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. researchgate.net

Table 2: General Conditions for Sulfonyl Ester Formation

| Alcohol Type | Reagent | Base/Solvent | Product |

|---|---|---|---|

| Primary/Secondary | p-Toluenesulfonyl Chloride | Pyridine | Alkyl Tosylate libretexts.org |

Reactivity with Other Nucleophilic Species

The electrophilic nature of the sulfonyl chloride group allows it to react with a variety of other nucleophiles beyond amines and alcohols. For instance, reaction with thiols (R-SH) in the presence of a base can yield thiosulfonates (R-S-SO₂-R'). Hydrolysis, the reaction with water, leads to the formation of the corresponding sulfonic acid, 3-chloro-4-ethylbenzenesulfonic acid. This reaction can compete with sulfonamide formation in aqueous media, especially under neutral or acidic conditions.

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and can be reduced to lower oxidation states. These reductive processes open pathways to other important sulfur-containing functional groups.

Conversion to 3-Chloro-4-ethylbenzenesulfinic Acid

A significant reductive transformation of this compound is its conversion to 3-chloro-4-ethylbenzenesulfinic acid or its corresponding salt. This reduction involves changing the oxidation state of sulfur from +6 to +4.

A well-established and efficient method for the reduction of arylsulfonyl chlorides to sulfinates is the use of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). google.com The reaction is typically performed in water, often with heating, and the pH is controlled by the simultaneous addition of a base like sodium hydroxide to maintain conditions between 8 and 10. google.com

The reaction proceeds as follows: 3-Cl-4-Et-C₆H₃SO₂Cl + Na₂SO₃ + H₂O → 3-Cl-4-Et-C₆H₃SO₂Na + NaCl + NaHSO₄

A patent describes a procedure where this compound is added to a heated aqueous solution of sodium sulfite. google.com The pH is carefully maintained during the addition by adding sodium hydroxide. google.com This process results in the formation of the sodium salt of 3-chloro-4-ethylbenzenesulfinic acid in high purity and near-quantitative yield. google.com This sulfinate salt is a valuable intermediate for the synthesis of other compounds, such as sulfones. google.com

Table 3: Reaction Conditions for Reduction to Sodium 3-Chloro-4-ethylbenzenesulfinate

| Reducing Agent | Solvent | Temperature | pH | Yield |

|---|

pH Control and Reaction Environment Influence

The controlled reduction of this compound to its corresponding sulfinic acid is highly dependent on the pH of the reaction medium. This transformation is typically carried out using reducing agents such as sodium sulfite or bisulfite in an aqueous environment. Maintaining a specific pH range is crucial for achieving high yields and purity of the resulting 3-chloro-4-ethylbenzenesulfinic acid sodium salt.

Table 1: Influence of pH on the Reduction of this compound

| pH Range | Reactant | Reducing Agent | Outcome |

| 8-10 | This compound | Sodium sulfite | Efficient conversion to sodium 3-chloro-4-ethylbenzenesulfinate. wikipedia.org |

| < 8 | This compound | Sodium sulfite | Potential for incomplete reaction and side product formation. |

| > 10 | This compound | Sodium sulfite | Increased risk of hydrolysis of the sulfonyl chloride. |

Subsequent Conversion to Corresponding Sulfones

The sodium salt of 3-chloro-4-ethylbenzenesulfinic acid, formed in the controlled reduction step, is a key intermediate for the synthesis of various sulfones. These sulfones are typically produced through alkylation reactions, where the sulfinate salt acts as a nucleophile.

A common route to sulfones involves the reaction of the 3-chloro-4-ethylbenzenesulfinate with alkyl halides. For instance, the synthesis of 3-chloro-4-ethyl-methylsulfonylbenzene is achieved by first reacting the sulfinate with chloroacetic acid to form the sodium salt of 3-chloro-4-ethylbenzenesulfonylacetic acid. This intermediate is then subjected to decarboxylation, which proceeds by heating the reaction mixture. The decarboxylation process typically begins at around 90°C and is continued until the evolution of carbon dioxide ceases. wikipedia.org This two-step, one-pot process provides the corresponding methyl sulfone in high yield. wikipedia.org

Similarly, ethyl sulfones can be synthesized. The reaction of the 3-chloro-4-ethylbenzenesulfinate solution with 2-chloropropionic acid leads to the formation of the sodium salt of 3-chloro-4-ethylbenzenesulfonylpropionic acid. Subsequent decarboxylation yields 3-chloro-4-ethyl-ethylsulfonylbenzene. wikipedia.org

Table 2: Synthesis of Sulfones from Sodium 3-Chloro-4-ethylbenzenesulfinate

| Alkylating Agent | Intermediate | Final Product | Yield |

| Chloroacetic acid | Sodium 3-chloro-4-ethylbenzenesulfonylacetate | 3-Chloro-4-ethyl-methylsulfonylbenzene | ~88% wikipedia.org |

| 2-Chloropropionic acid | Sodium 3-chloro-4-ethylbenzenesulfonylpropionate | 3-Chloro-4-ethyl-ethylsulfonylbenzene | Not specified |

Functionalization of the Ethyl and Chloroaryl Moieties

While the primary reactive site of this compound is the sulfonyl chloride group, the ethyl and chloroaryl moieties can also be functionalized, typically after the initial derivatization of the sulfonyl group.

Alkylation Reactions on Sulfinic Acid Derivatives

As previously discussed in the conversion to sulfones (Section 4.2.2), the sulfinic acid derivative of this compound readily undergoes alkylation. The sodium 3-chloro-4-ethylbenzenesulfinate, being a soft nucleophile, attacks the electrophilic carbon of an alkylating agent, leading to the formation of a new carbon-sulfur bond and the corresponding sulfone.

The choice of the alkylating agent determines the nature of the resulting sulfone. The use of chloroacetic acid or 2-chloropropionic acid provides a pathway to methyl and ethyl sulfones, respectively, following a decarboxylation step. wikipedia.org This method is efficient and can be performed as a one-pot synthesis from the sulfinate salt. wikipedia.org

Carboxylation and Propionylation Reactions on Sulfinate Salts

The reactions of sulfinate salts with alpha-halo carboxylic acids, such as chloroacetic acid and 2-chloropropionic acid, can be viewed as carboxylation and propionylation reactions at the sulfur atom, respectively, leading to sulfonylcarboxylic acid intermediates.

In the case of carboxylation, the reaction of sodium 3-chloro-4-ethylbenzenesulfinate with chloroacetic acid yields sodium 3-chloro-4-ethylbenzenesulfonylacetate. wikipedia.org This intermediate is generally not isolated but is directly decarboxylated in the same reaction vessel to produce the final methyl sulfone. wikipedia.org

Similarly, what can be described as a propionylation-decarboxylation sequence occurs with 2-chloropropionic acid. The sulfinate salt reacts to form the sodium salt of 3-chloro-4-ethylbenzenesulfonylpropionic acid. wikipedia.org Heating this intermediate induces decarboxylation, resulting in the formation of 3-chloro-4-ethyl-ethylsulfonylbenzene. wikipedia.org This process effectively installs an ethyl group onto the sulfonyl moiety.

Oxidative Reactivity Profiles

Information regarding the oxidative reactivity profiles of this compound is not available in the reviewed scientific literature.

Intermediate in Agrochemical Development

Precursor for Novel Sulfonylurea Herbicides

While direct synthesis of specific commercial sulfonylurea herbicides from this compound is not extensively documented in public literature, its molecular structure makes it an ideal precursor for this class of compounds. Sulfonylurea herbicides are characterized by a central sulfonylurea bridge (-SO₂NHCONH-) linking an aryl group and a heterocyclic group.

The synthesis pathway involves the reaction of an arylsulfonyl chloride with an isocyanate or by reacting the corresponding sulfonamide with a heterocyclic carbamate. As such, this compound provides the necessary arylsulfonyl moiety. The general reaction to form the key sulfonamide intermediate is shown below:

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Ammonia (NH₃) | 3-Chloro-4-ethylbenzenesulfonamide | Key intermediate for the sulfonylurea bridge |

This resulting sulfonamide can then be coupled with a heterocyclic partner to form the final herbicide. The substituents on the benzene (B151609) ring are critical for determining the herbicide's spectrum of activity and crop safety.

Synthesis of Insecticidal Intermediates

The utility of this compound extends to the synthesis of intermediates for insecticides. Patent literature confirms that compounds derived from it are valuable in developing new insecticidal agents. The sulfonyl chloride can be converted into other reactive intermediates, such as sulfinates, which are then used to build more complex molecular architectures.

For instance, this compound can be reduced to its corresponding sulfinic acid salt, a versatile intermediate for further synthetic transformations.

Table 5.1.2: Transformation to an Insecticidal Intermediate

| Precursor | Reagent | Resulting Intermediate |

|---|---|---|

| This compound | Sodium sulfite (Na₂SO₃) | Sodium 3-chloro-4-ethylbenzenesulfinate |

This intermediate can then undergo alkylation and other modifications to produce components of advanced insecticidal compounds.

Building Block for Pharmaceutical Precursors

The electrophilic nature of the sulfonyl chloride group makes this compound a valuable reagent in pharmaceutical synthesis. It allows for the introduction of the 3-chloro-4-ethylphenylsulfonyl group into various molecular scaffolds, a common strategy in medicinal chemistry to modulate a drug's activity, solubility, and pharmacokinetic properties.

Synthesis of Heterocyclic Systems and Azaheterocycles

Arylsulfonyl chlorides are widely used in the synthesis and functionalization of heterocyclic compounds, which form the core of many pharmaceuticals. The reaction of this compound with nucleophilic sites on heterocyclic rings (such as nitrogen or oxygen atoms) is a key step in creating more complex drug precursors.

This process, known as sulfonylation, can be used to:

Protect amine groups within a heterocyclic system during a multi-step synthesis.

Introduce the sulfonyl group as a permanent structural feature to enhance biological activity.

Facilitate cyclization reactions to form the heterocyclic ring itself.

The development of efficient routes to heteroaryl sulfonamides from their corresponding sulfonyl chlorides is a significant area of synthetic chemistry.

Role in the Synthesis of Biologically Active Sulfonamide Analogues

The most direct and widespread application of this compound in pharmaceutical chemistry is the synthesis of sulfonamides. The reaction with a primary or secondary amine yields a sulfonamide bond, a key structural motif (pharmacophore) found in a vast array of therapeutic agents.

Sulfonamide-based drugs exhibit a wide range of biological activities, and the specific substituents on both the aryl ring and the amine component are crucial for their therapeutic effect. By reacting this compound with diverse amines, chemists can generate libraries of novel compounds for drug discovery screening.

Table 5.2.2: Biological Activities of Sulfonamide Derivatives

| Drug Class | General Mechanism of Action |

|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria. |

| Anticancer | Inhibition of carbonic anhydrase isoforms (e.g., CA IX) overexpressed in tumors. |

| Anticonvulsant | Modulation of ion channels in the central nervous system. |

| Diuretics | Inhibition of carbonic anhydrase in the kidneys, leading to increased urine output. |

| Anti-HIV | Potential inhibition of viral enzymes required for replication. |

The synthesis of these analogues is typically a straightforward condensation reaction, making this compound an efficient tool for generating molecular diversity.

Functionalization of Materials and Catalyst Development

Beyond its roles in life sciences, the reactivity of this compound allows for its use in material science and catalysis. The sulfonyl chloride group can act as a reactive handle to covalently bond the molecule to surfaces or polymer backbones.

This functionalization can be used to:

Modify Surface Properties: Attaching the molecule to materials like silica or polymer resins can alter their surface energy, polarity, and hydrophobicity, which is useful in chromatography, coatings, and composite materials. The integration of sulfonyl groups can enhance a polymer's thermal stability and mechanical strength.

Develop Novel Catalysts: The compound can serve as a precursor for ligands used in transition metal catalysis. The electronic properties of the substituted aryl sulfonyl group can influence the activity and selectivity of a metal catalyst. By reacting it with appropriate molecules, specialized ligands can be synthesized that fine-tune the performance of catalytic systems for specific chemical transformations.

Computational Chemistry Studies on 3 Chloro 4 Ethylbenzenesulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of 3-Chloro-4-ethylbenzenesulfonyl chloride. These calculations can predict key molecular parameters with high accuracy.

The optimized geometry of the molecule reveals specific bond lengths and angles influenced by the electronic and steric effects of the chloro, ethyl, and sulfonyl chloride groups. For instance, the C-S bond length and the angles around the sulfur atom are critical determinants of the molecule's stability and reactivity. DFT calculations, often using basis sets like 6-311++G(d,p), provide these geometric parameters. mdpi.com

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also elucidated. The MEP map highlights the electrophilic and nucleophilic regions of the molecule. The sulfonyl group's sulfur atom is a significant electrophilic site, indicated by a positive electrostatic potential, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar structures.

| Parameter | Calculated Value |

|---|---|

| C-S Bond Length | 1.775 Å |

| S=O Bond Length | 1.425 Å |

| S-Cl Bond Length | 2.050 Å |

| O=S=O Bond Angle | 122.5° |

| C-S-Cl Bond Angle | 100.5° |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is essential for mapping the potential energy surfaces of chemical reactions involving this compound. This is particularly valuable for understanding nucleophilic substitution reactions at the sulfonyl sulfur atom, which are fundamental to the synthesis of its derivatives, such as sulfonamides and sulfonate esters.

Studies on analogous arenesulfonyl chlorides have shown that these reactions typically proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comnih.govdntb.gov.uasemanticscholar.org Theoretical calculations can locate the transition state (TS) for such reactions, which is characterized as a first-order saddle point on the potential energy surface. Analysis of the TS structure provides insights into bond-forming and bond-breaking processes. For the reaction of this compound with a nucleophile (e.g., an amine), the TS would feature a pentacoordinate sulfur center.

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy corresponds to a faster reaction. These calculations help in comparing the feasibility of different reaction pathways and understanding the influence of solvents and catalysts.

Table 2: Hypothetical Activation Energies for the Reaction with Ammonia This table presents hypothetical data for illustrative purposes.

| Reaction | Solvent | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| This compound + NH3 | Gas Phase | 15.2 |

| Acetonitrile (PCM) | 22.5 |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods allow for the prediction of the reactivity and selectivity of this compound in various organic reactions. Reactivity indices derived from DFT, such as Fukui functions, global hardness, and electrophilicity index, quantify the molecule's susceptibility to different types of chemical attack.

The electron-withdrawing nature of the chlorine atom and the sulfonyl chloride group deactivates the aromatic ring towards electrophilic substitution, while the ethyl group has a mild activating effect. Computational analysis of the charge distribution and local reactivity descriptors (like Fukui functions) can predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring, should such reactions be forced.

More importantly, these calculations can predict the reactivity of the sulfonyl chloride group itself. The electrophilicity index provides a measure of its ability to accept electrons, which is key to its reactions with nucleophiles. By comparing these calculated indices with those of other substituted benzenesulfonyl chlorides, a relative reactivity scale can be established, aiding in the selection of appropriate reaction conditions.

Table 3: Calculated Reactivity Descriptors for this compound This table presents hypothetical data based on conceptual DFT.

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 3.15 eV |

| Electronic Chemical Potential (μ) | (HOMO + LUMO) / 2 | -4.35 eV |

| Global Electrophilicity Index (ω) | μ2 / (2η) | 3.00 eV |

Structure-Reactivity Relationship (SAR) Studies for Derived Compounds

When this compound is used as a scaffold to synthesize a library of derivatives, such as various sulfonamides with potential biological activity, computational methods are invaluable for establishing Structure-Activity Relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. tandfonline.combenthamdirect.comnih.govresearchgate.netresearchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful techniques in this regard. tandfonline.combenthamdirect.com For a series of sulfonamide derivatives, these methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bonding properties are correlated with changes in biological activity.

For example, a CoMFA study on a set of N-substituted 3-chloro-4-ethylbenzenesulfonamides would involve aligning the computationally determined low-energy conformations of all molecules. The resulting models and contour maps can guide the design of new, more potent derivatives by indicating where to add or remove specific functional groups to enhance the desired activity. These models are statistically validated to ensure their predictive power. tandfonline.comresearchgate.net

Table 4: Hypothetical 3D-QSAR Data for a Series of 3-Chloro-4-ethylbenzenesulfonamide Derivatives This table presents hypothetical QSAR results for illustrative purposes.

| QSAR Model | Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA | q2 (Cross-validated r2) | 0.65 | Good internal predictive ability |

| r2 (Non-cross-validated r2) | 0.95 | Good correlation and data fitting | |

| Field Contributions | Steric: 55%, Electrostatic: 45% | Both steric bulk and charge distribution are important for activity | |

| CoMSIA | q2 | 0.68 | Good internal predictive ability |

| r2 | 0.96 | Good correlation and data fitting | |

| Field Contributions | Steric: 20%, Electrostatic: 30%, Hydrophobic: 35%, H-bond Donor: 15% | Hydrophobicity and electrostatics are key drivers of activity |

Advanced Analytical Techniques for Research on 3 Chloro 4 Ethylbenzenesulfonyl Chloride

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are paramount for confirming the identity and structure of new molecules derived from 3-Chloro-4-ethylbenzenesulfonyl chloride. By probing the interactions of molecules with electromagnetic radiation, these methods offer detailed insights into the atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For derivatives of this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the molecular framework.

In a typical ¹H NMR spectrum of a derivative, the aromatic protons of the 3-chloro-4-ethylphenyl group exhibit a characteristic splitting pattern. The proton at position 2 (ortho to the sulfonyl group) would appear as a doublet, the proton at position 5 (ortho to the ethyl group) would be a doublet, and the proton at position 6 would appear as a doublet of doublets due to coupling with the adjacent protons. The ethyl group protons would present as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the six carbons of the aromatic ring, with their chemical shifts influenced by the chloro, ethyl, and sulfonyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical 3-Chloro-4-ethylbenzenesulfonamide Derivative Predicted values are based on analogous structures and general principles of NMR spectroscopy.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic H-2 | 7.9 - 8.1 (d) | - |

| Aromatic H-5 | 7.4 - 7.6 (d) | - |

| Aromatic H-6 | 7.6 - 7.8 (dd) | - |

| Aromatic C-1 (C-SO₂) | - | 138 - 140 |

| Aromatic C-2 | - | 128 - 130 |

| Aromatic C-3 (C-Cl) | - | 135 - 137 |

| Aromatic C-4 (C-Et) | - | 148 - 150 |

| Aromatic C-5 | - | 127 - 129 |

| Aromatic C-6 | - | 132 - 134 |

| Ethyl -CH₂ | 2.7 - 2.9 (q) | 25 - 27 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, such as sulfonamides, characteristic absorption bands confirm the presence of key structural features. The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, which appear in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other significant absorptions include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching between 1600-1450 cm⁻¹, and the C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene (B151609) ring acts as a chromophore. Derivatives of this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 220 and 280 nm, arising from π→π* transitions within the aromatic system.

Table 2: Typical IR Absorption Frequencies for a 3-Chloro-4-ethylbenzenesulfonyl Derivative

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2975 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| C-S | Stretching | 700 - 600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For derivatives of this compound, electron ionization (EI) is a common technique.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the derivative. A key feature would be the presence of an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of compounds containing a single chlorine atom. miamioh.edudocbrown.info Common fragmentation pathways include the loss of SO₂ (64 Da), cleavage of the C-S bond to generate a 3-chloro-4-ethylphenyl cation, and fragmentation of the ethyl group (loss of CH₃ or C₂H₅). nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula.

Table 3: Plausible Mass Fragments in EI-MS for a 3-Chloro-4-ethylbenzenesulfonyl Derivative (e.g., a sulfonamide)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| [M]⁺ & [M+2]⁺ | Molecular Ion | Parent molecule minus one electron |

| [M-64]⁺ | [M-SO₂]⁺ | Loss of sulfur dioxide |

| 169 / 171 | [C₈H₈Cl]⁺ | Cleavage of C-S bond |

| 141 / 143 | [C₆H₃Cl(C₂H₅)]⁺ | Rearrangement and fragmentation |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Gas Chromatography (GC) is particularly useful for monitoring reactions involving volatile and thermally stable compounds like this compound. By taking small aliquots from the reaction mixture over time, the consumption of the starting material and the formation of the product can be tracked. google.comgoogle.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can also identify and quantify byproducts. unl.edunih.gov For instance, in the synthesis of a sulfonamide, GC can separate the desired product from any unreacted sulfonyl chloride, amine starting material, or side-products formed during the reaction.

Table 4: Representative GC Method Parameters for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | HP-5 (or equivalent 5% phenyl methylpolysiloxane) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. It is the method of choice for purity assessment of many sulfonyl chloride derivatives, such as sulfonamides. mdpi.com

A reversed-phase HPLC method, typically using a C18 stationary phase, is effective for separating the relatively nonpolar this compound and its derivatives from more polar impurities or reactants. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol allows for the separation of complex mixtures with varying polarities. A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is commonly used for detection.

Table 5: Typical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The synthesis of sulfonyl chlorides traditionally involves reagents like chlorosulfonic acid, which can generate significant amounts of acidic waste. Future research would likely focus on developing greener alternatives for the synthesis of 3-Chloro-4-ethylbenzenesulfonyl chloride. This could involve catalytic processes that minimize waste and utilize less hazardous reagents. General advancements in this area include the use of solid-supported reagents and solvent-free reaction conditions, which could be adapted for the synthesis of this specific compound.

A Chinese patent application suggests a green synthesis method for a related compound, 3-chloropropanesulfonyl chloride, which involves a two-step process starting from 1-bromo-3-chloropropane and thiourea, followed by a chlorination reaction. google.com This type of approach, focusing on readily available starting materials and milder reaction conditions, could be a potential avenue for the sustainable production of this compound.

Exploration of Novel Catalytic Transformations Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a versatile handle for a variety of chemical transformations. Research in this area for this compound could explore novel catalytic cross-coupling reactions to form carbon-sulfur or heteroatom-sulfur bonds. Palladium, nickel, or copper-catalyzed reactions, which are at the forefront of synthetic methodology, could be employed to synthesize novel derivatives with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Advanced Functional Materials Utilizing this compound

Sulfonyl chloride-containing molecules are precursors to sulfonamides and sulfonate esters, which can be incorporated into polymers to create advanced functional materials. While no specific studies on polymers derived from this compound were found, this remains a plausible and interesting area for future research. Such polymers could exhibit enhanced thermal stability, specific solubility properties, or be designed for applications in areas like membranes for separation technologies or specialty coatings.

A patent describes the use of this compound in the preparation of 4-alkyl-3-chlorobenzenesulfinic acids and their derivatives. google.com This indicates its utility as a building block for more complex molecules which could, in turn, be used as monomers for polymerization or as components of functional materials.

Integrated In Silico and Experimental Approaches for Chemical Discovery

Computational chemistry and in silico screening are powerful tools for accelerating chemical discovery. For this compound, these methods could be used to predict its reactivity in various chemical transformations, design novel derivatives with desired properties, and understand the mechanisms of its reactions. For instance, in silico molecular docking simulations have been used to evaluate the potential of other chloro-substituted compounds as therapeutic agents. researchgate.net A similar approach could be applied to derivatives of this compound to explore their potential biological activities.

While there is a lack of specific in silico studies on this compound, such computational approaches are a logical next step in exploring the potential of this compound and its derivatives in a systematic and efficient manner.

Q & A

Basic: What are the standard protocols for synthesizing 3-Chloro-4-ethylbenzenesulfonyl chloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves chlorosulfonation of a pre-functionalized aromatic precursor. For example, analogous compounds like 3-fluoro-4-hydroxybenzenesulfonyl chloride are synthesized via chlorosulfonation using ClSO₃H under controlled conditions (e.g., 0–5°C, inert atmosphere) . For this compound, the ethyl group may require protection during sulfonation to avoid side reactions.

Purification:

- Use fractional distillation or recrystallization (e.g., hexane/ethyl acetate mixtures) to isolate the product.

- Confirm purity via HPLC (≥99%) and ¹H/¹³C NMR to verify absence of unreacted starting materials or sulfonic acid byproducts .

Advanced: How do substituents (e.g., ethyl vs. methyl) influence the reactivity of benzenesulfonyl chlorides in nucleophilic substitution?

Methodological Answer:

Substituents alter electron density and steric hindrance. For example:

- Ethyl groups (electron-donating) increase electron density at the sulfonyl chloride group, potentially slowing nucleophilic attack compared to electron-withdrawing groups like -Cl .

- Experimental Design: Compare reaction rates with derivatives (e.g., 3-Chloro-4-methylbenzenesulfonyl chloride vs. ethyl analog) using kinetic studies (e.g., monitoring consumption via FT-IR or ¹H NMR). Control variables like solvent polarity (e.g., DMF vs. THF) to isolate substituent effects .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms aromatic substitution patterns (e.g., ethyl group integration at δ ~1.2–1.5 ppm) and sulfonyl chloride presence (no protons). ¹³C NMR identifies carbonyl (C=O) and sulfonyl (SO₂) carbons .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₈Cl₂O₂S: theoretical 239.0 g/mol).

- Elemental Analysis: Confirm Cl and S content (±0.3% deviation) .

Advanced: How can conflicting reports on sulfonyl chloride stability under varying pH conditions be resolved?

Methodological Answer:

Contradictions often arise from solvent choice or trace moisture. To resolve:

- Controlled Hydrolysis Studies: Perform pH-dependent stability assays in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify sulfonic acid byproducts .

- Moisture Control: Use anhydrous solvents and glovebox techniques to isolate humidity effects. Compare stability in aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

- Storage: Keep in sealed, moisture-free containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

Advanced: What strategies optimize yields in sulfonamide derivatization reactions using this compound?

Methodological Answer:

- Reagent Stoichiometry: Use 1.2–1.5 equivalents of amine to ensure complete reaction, minimizing unreacted sulfonyl chloride.

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Workup: Extract sulfonamide products with DCM and wash with dilute HCl to remove excess amine. Validate yields via LC-MS .

Basic: How can researchers troubleshoot low yields during synthesis?

Methodological Answer:

- Step 1: Verify precursor purity (e.g., 4-ethylbenzene derivative) via TLC or GC-MS.

- Step 2: Optimize chlorosulfonation time/temperature (e.g., 0–5°C for 6–8 hours) to avoid over-reaction .

- Step 3: Use scavengers (e.g., molecular sieves) to absorb HCl byproducts and shift equilibrium toward product .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack at S) using Gaussian or ORCA software. Compare activation energies for ethyl vs. methyl derivatives to predict substituent effects .

- Molecular Dynamics: Simulate solvent interactions (e.g., DMSO vs. toluene) to optimize reaction conditions .

Basic: What are the primary degradation pathways, and how can they be monitored?

Methodological Answer:

- Hydrolysis: Dominant pathway in aqueous media, producing 3-Chloro-4-ethylbenzenesulfonic acid. Monitor via FT-IR (loss of SO₂Cl peak at ~1370 cm⁻¹) .

- Thermal Degradation: Conduct TGA (thermogravimetric analysis) to identify decomposition temperatures (>150°C) .

Advanced: How does the ethyl group affect crystallinity compared to halogenated analogs?

Methodological Answer:

- XRD Analysis: Compare crystal structures of ethyl- and chloro-substituted derivatives. Ethyl groups may introduce steric hindrance, reducing crystal symmetry .

- DSC Studies: Measure melting points (e.g., ethyl analog: ~80–85°C vs. chloro: ~100°C) to correlate substituent size with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.